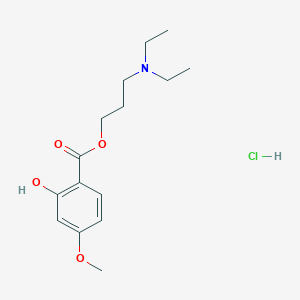
2-amino-4-(2-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(2-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and two cyano groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-amino-4-(2-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves a multi-step reaction process. One common method involves the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine . This reaction proceeds at room temperature in ethanol, resulting in the formation of the desired compound with a yield of approximately 68% . The structure of the compound can be confirmed using single crystal X-ray diffraction analysis .
Analyse Des Réactions Chimiques
2-amino-4-(2-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can react under Mannich conditions with primary amines and an excess of formaldehyde to form substituted 2-alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo[3.3.1]non-2-ene-1,5-dicarbonitriles . The compound’s reactivity is influenced by the presence of the amino and cyano groups, which can participate in nucleophilic and electrophilic substitution reactions.
Applications De Recherche Scientifique
This compound has several applications in scientific research. It has been studied for its potential anticancer, antibacterial, and molluscicidal properties . Additionally, derivatives of this compound have shown pronounced fluorescent and photoluminescent properties, making them useful in materials science and photonics . The compound’s unique structure also makes it a valuable intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-amino-4-(2-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the amino and cyano groups suggests that the compound can form strong interactions with biological macromolecules, potentially inhibiting their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-amino-4-(2-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile can be compared to other similar compounds, such as 2-amino-4-chlorophenol and 2-amino-5-chlorophenol . These compounds share some structural similarities but differ in their functional groups and reactivity. The presence of the phenyl and cyano groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Propriétés
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3/c21-19-9-5-4-8-14(19)16-10-15(13-6-2-1-3-7-13)17(11-22)20(24)18(16)12-23/h1-10H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUKSGOSIJUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-chloro-6-methoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B5222184.png)


![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5222208.png)

![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5222226.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5222229.png)
![4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5222238.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)
![1-(Naphthalen-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5222247.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5222258.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5222276.png)
![methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B5222284.png)
